molecular formula C9H9F4N B13313754 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13313754
M. Wt: 207.17 g/mol
InChI Key: VFOCISCEXQWZQO-UHFFFAOYSA-N
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Description

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2

InChI Key

VFOCISCEXQWZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)N

Origin of Product

United States

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